molecular formula C8H16N2O B1385143 3-(Allylamino)-N-ethylpropanamide CAS No. 1040692-10-1

3-(Allylamino)-N-ethylpropanamide

Cat. No. B1385143
M. Wt: 156.23 g/mol
InChI Key: LMSKVYLYLIBHJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Allylamino)propanenitrile” is a chemical compound with the molecular formula C6H10N2 . It’s important to note that the exact properties and characteristics can vary depending on the specific structure and functional groups present in the compound .


Molecular Structure Analysis

The molecular structure of a compound like “3-(Allylamino)propanenitrile” can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving “3-(Allylamino)propanenitrile” would depend on the specific conditions and reactants present. Allylamines, in general, are known to participate in a variety of chemical reactions, including polymerization .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

  • Cancer Research : A study conducted by Grem et al. (2005) explored the use of 17-(allylamino)-17-demethoxygeldanamycin (17-AAG), a derivative of 3-(Allylamino)-N-ethylpropanamide, in treating solid tumors. This compound exhibited potential as an anticancer agent, particularly for its ability to induce changes in target protein content.

  • Chemical Synthesis and Drug Development : Research by McCrystal et al. (1999) investigated N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), another derivative, as a novel DNA-intercalating drug with cytotoxic action. This highlights its potential in developing new therapeutic agents.

  • Organic Chemistry and Synthesis : A study by Gensini et al. (2002) focused on synthesizing various derivatives of 3-(Allylamino)-N-ethylpropanamide. This research is significant for the development of new organic compounds with potential applications in various fields.

  • Materials Science : In the field of material science, Agag and Takeichi (2003) explored the synthesis of novel benzoxazine monomers containing allyl groups, derived from 3-(Allylamino)-N-ethylpropanamide. These monomers were used to create high-performance thermosets with enhanced thermal stability, demonstrating potential in advanced material applications.

  • Biomedical Applications : Mercante et al. (2015) conducted research on electrospun polyamide 6/poly(allylamine hydrochloride) nanofibers functionalized with carbon nanotubes for the electrochemical detection of dopamine, showcasing an innovative approach in biosensing and diagnostics.

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. Allylamines, for example, are known to be skin irritants and can cause serious eye damage .

Future Directions

The future directions in the study of a compound like “3-(Allylamino)-N-ethylpropanamide” could involve exploring its potential applications in various fields, such as medicine or materials science .

properties

IUPAC Name

N-ethyl-3-(prop-2-enylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-3-6-9-7-5-8(11)10-4-2/h3,9H,1,4-7H2,2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSKVYLYLIBHJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCNCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Allylamino)-N-ethylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Allylamino)-N-ethylpropanamide
Reactant of Route 2
Reactant of Route 2
3-(Allylamino)-N-ethylpropanamide
Reactant of Route 3
Reactant of Route 3
3-(Allylamino)-N-ethylpropanamide
Reactant of Route 4
Reactant of Route 4
3-(Allylamino)-N-ethylpropanamide
Reactant of Route 5
Reactant of Route 5
3-(Allylamino)-N-ethylpropanamide
Reactant of Route 6
Reactant of Route 6
3-(Allylamino)-N-ethylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.